Estriol 3-(beta-D-glucuronide) sodium salt
Overview
Description
Synthesis Analysis
The synthesis of estriol conjugates, including estriol 3-(beta-D-glucuronide) sodium salt, involves complex biochemical processes. A detailed synthesis pathway for a related sulfoglucuronide derivative of estriol was described by Joseph et al. (1969), utilizing direct condensation methods and selective removal techniques to achieve the desired compound (Joseph, Dusza, Cantrall, & Bernstein, 1969). Numazawa et al. (1981) also presented an efficient synthesis of estriol 16-glucuronide, a closely related compound, highlighting the key reactions involved in its formation (Numazawa, Nagaoka, Tsuji, & Osawa, 1981).
Molecular Structure Analysis
Understanding the molecular structure of estriol 3-(beta-D-glucuronide) sodium salt is crucial for its chemical characterization. While specific studies on its molecular structure analysis were not directly found, related research on estriol conjugates provides insights into the complex structure of these compounds. Techniques such as mass spectrometry have been employed to analyze the structure of estriol conjugates, indicating the potential for detailed molecular characterization (Adlercreutz, Soltmann, & Tikkanen, 1974).
Chemical Reactions and Properties
The chemical reactions and properties of estriol 3-(beta-D-glucuronide) sodium salt involve its behavior in biological systems and its interactions with other molecules. Research has shown that estriol conjugates can be involved in complex chemical reactions, including enzymatic processes crucial for their synthesis and breakdown (Kuuranne, Aitio, Vahermo, Elovaara, & Kostiainen, 2002).
Scientific Research Applications
Application
Estriol 3-(β-D-glucuronide) sodium salt has been used in the analysis of estrogens in surface water .
Method of Application
A derivatisation-based methodology was applied to detect estrogen in free and conjugated forms including some isomers simultaneously using liquid chromatography tandem mass spectrometry (LC-MSn) .
Results
The established methodology was applied to profile the presence of targeted estrogens in natural surface water samples. Out of the ten compounds of interest, three free estrogens (E1, E2, E3) and two sulphate estrogens (E1-3S and E2-3S) were found over their method quantification limits (MQLs), being in the range of 0.05–0.32 ng L−1 .
Biochemistry
Application
β-Estradiol 3- (β-D-glucuronide) sodium salt has been used in estrogen administration .
Method of Application
The specific methods of application are not detailed in the source, but it is likely that this compound is administered in a controlled manner to study its effects .
Results
The specific results or outcomes of this application are not detailed in the source .
Pharmacology
Application
Estriol 3-β-D-glucuronide binds to basolateral and canalicular liver plasma membranes .
Method of Application
This compound is likely used in in vitro studies to understand its interaction with liver plasma membranes .
Results
Estriol 3-β-D-glucuronide binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively .
Biomedical Research
Application
Estriol 3-O-b-D-glucuronide sodium salt is used in the biomedical sector, specifically in the treatment of hormonally-induced ailments, including menopausal symptoms and hormonally-specific malignancies .
Method of Application
The specific methods of application are not detailed in the source, but it is likely that this compound is administered in a controlled manner to study its effects .
Results
The specific results or outcomes of this application are not detailed in the source .
Reproductive Biology
Application
β-Estradiol 17- (β-D-glucuronide) sodium salt has been used as a constituent of modified synthetic oviduct fluid (m-SOF) for maturation of bovine cumulus oocyte complexes (COC) .
Method of Application
This compound is likely used in in vitro studies to understand its interaction with bovine cumulus oocyte complexes .
Results
The specific results or outcomes of this application are not detailed in the source .
properties
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEVKFHIFIXRHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32NaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585144 | |
Record name | PUBCHEM_16219307 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estriol 3-(beta-D-glucuronide) sodium salt | |
CAS RN |
15087-06-6 | |
Record name | PUBCHEM_16219307 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estriol 3-(β-D-glucuronide) sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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